ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

Chiral Building Block Enantiomeric Purity Stereochemical Integrity

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate (CAS 362490-91-3, MW 187.24 g/mol) is a single-enantiomer, trisubstituted cyclohexane derivative belonging to the class of hydroxylated β-aminocyclohexanecarboxylic acid esters. It features three contiguous stereocenters in the (1R,2R,3S) configuration, combining a primary amine, a secondary alcohol, and an ethyl ester moiety on a cyclohexane scaffold.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B15252334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1N)O
InChIInChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3/t6-,7+,8-/m1/s1
InChIKeyCLPRJBMFXOMVPG-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate: A Defined Chiral β-Amino Acid Ester Building Block


Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate (CAS 362490-91-3, MW 187.24 g/mol) is a single-enantiomer, trisubstituted cyclohexane derivative belonging to the class of hydroxylated β-aminocyclohexanecarboxylic acid esters . It features three contiguous stereocenters in the (1R,2R,3S) configuration, combining a primary amine, a secondary alcohol, and an ethyl ester moiety on a cyclohexane scaffold . This compound serves as a chiral building block and synthetic intermediate in medicinal chemistry, particularly for the preparation of conformationally constrained peptidomimetics and arginase-targeting probe molecules [1].

Stereochemistry
Single enantiomer (1R,2R,3S) with three contiguous stereocenters
Functional groups
2-amino, 3-hydroxy, and ethyl ester on a cyclohexane scaffold
Research context
Chiral synthon for peptidomimetic foldamers and arginase-targeting probes

Why Generic or Racemic Substitution Cannot Replace Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate in Chirality-Sensitive Applications


Substitution with a racemic mixture, a diastereomer, or a des-hydroxy analog such as cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) fundamentally alters the three-dimensional presentation of the amino and hydroxyl pharmacophores, as well as the conformational preferences of the cyclohexane ring [1]. The (1R,2R,3S) configuration establishes a specific relative orientation of the 2-amino and 3-hydroxy groups that dictates hydrogen-bonding geometry and steric accessibility in enzyme active sites and peptide secondary structures. In contrast, cis-ACHC lacks the 3-hydroxy group entirely, eliminating a critical hydrogen-bond donor/acceptor site and reducing polarity . Racemic mixtures introduce the enantiomeric (1S,2S,3R) form, which can exhibit different, often antagonistic, binding kinetics . For applications requiring stereochemically pure building blocks—such as foldamer design, asymmetric catalysis, or structure-activity relationship (SAR) studies—the specific enantiomer is not interchangeable with a racemate or regioisomer.

Racemate introduces opposite enantiomer
The (1S,2S,3R) enantiomer may confound binding kinetics and SAR interpretation, limiting substitution.
Des-hydroxy analog (cis-ACHC) lacks 3-OH
Absence of the hydroxy group alters hydrogen-bonding geometry and reduces polarity, compromising foldamer design.
Diastereomer or regioisomer mismatch
Other stereoisomers shift pharmacophore orientation and conformational preference; direct replacement is not supported.

Quantitative Evidence Guide: Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate vs. Closest Analogs


Single-Enantiomer Identity vs. Racemic Mixture: Guaranteed Stereochemical Integrity

The target compound is supplied as the single (1R,2R,3S) enantiomer with a minimum purity specification of 95% . In contrast, the closely related racemic mixture rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride contains both the (1R,2R,3S) and (1S,2S,3R) enantiomers in equal proportion, resulting in a maximum 50% content of the desired enantiomer [1]. This enantiomeric purity gap of ≥45 percentage points (95% vs. ≤50%) is critical for applications where the opposing enantiomer can produce confounding biological results or inhibit crystallization. The defined InChI Key (CLPRJBMFXOMVPG-GJMOJQLCSA-N) and isomeric SMILES (CCOC(=O)[C@@H]1CCC[C@@H]([C@@H]1N)O) provide unambiguous electronic identity verification, which is absent for racemic or rel-labeled preparations .

Enantiomeric purity
Supplier specification
≥95% vs ≤50% desired enantiomer
Supports unambiguous stereochemical assignment for SAR studies
Data to verify; single-enantiomer vs racemic mixture
Chiral Building Block Enantiomeric Purity Stereochemical Integrity

Ethyl Ester vs. Free Carboxylic Acid: Differential Physicochemical Properties for Synthetic Handling

The target compound, as the ethyl ester, exhibits computed physicochemical properties that differ markedly from its free acid counterpart and methyl ester analog, impacting solubility, chromatographic behavior, and reactivity. The ethyl ester has a computed boiling point of 288.1±40.0°C at 760 mmHg, density of 1.1±0.1 g/cm³, flash point of 128.0±27.3°C, and refractive index of 1.498 . The free acid form (2-amino-3-hydroxycyclohexane-1-carboxylic acid) has a melting point of ~240°C (dec.) and exists as a hydrochloride salt, which limits its solubility in non-aqueous solvents . The ethyl ester offers enhanced organic solvent compatibility for solution-phase peptide synthesis and ester-based protecting group strategies, while the free acid is more suited to solid-phase peptide synthesis (SPPS) under aqueous conditions.

Ethyl ester vs free acid
Class-level
bp ~288°C vs mp ~240°C (dec.)
Ethyl ester improves organic solubility for solution-phase synthesis
Computed properties; free acid favors aqueous coupling
Synthetic Intermediate Physicochemical Properties Ester Prodrug

Presence of 3-Hydroxy Group vs. Des-Hydroxy cis-ACHC: Enhanced Hydrogen-Bonding Capacity for Foldamer Design

The target compound possesses a hydroxy group at the 3-position, which is absent in the widely used building block cis-2-aminocyclohexanecarboxylic acid (cis-ACHC, CAS 45743-49-5) . This additional hydroxyl group introduces a hydrogen-bond donor and acceptor site that can participate in intramolecular six-membered-ring C=O···H–N hydrogen bonds, as demonstrated crystallographically for cis-ACHC-containing oligomers [1]. The 3-OH group further increases polarity (estimated increase in topological polar surface area of ~20 Ų) and provides a handle for subsequent derivatization (e.g., etherification, esterification, oxidation) that is unavailable in cis-ACHC . In the context of hydroxylated 2-aminocyclohexanecarboxylic acids prepared via regio- and diastereoselective synthesis, the (1R,2R,3S) stereoisomer represents one of several possible configurations, with the relative 2,3-anti relationship influencing the gauche vs. anti conformational equilibrium .

3-OH vs des-hydroxy
Class-level
Additional H-bond donor/acceptor; tPSA increase ~20 Ų
May stabilize foldamer secondary structure via H-bonding
Inferred from cis-ACHC crystallography; derivatization handle
Foldamer Peptidomimetic β-Amino Acid Conformational Control

Stereoselective Synthetic Lineage: Access via Defined Oxanorbornene and β-Lactam Routes Confers Structural Confidence

The target compound and its congeners are accessible via established stereoselective synthetic routes, including the oxanorbornene Diels-Alder approach [1] and the β-lactam epoxide ring-opening method [2]. Masesane & Steel (2004) demonstrated a stereoselective route to 3-hydroxy derivatives of 2-aminocyclohexanecarboxylic acid from 1,4-cyclohexadiene, achieving complete regio- and diastereoselectivity in the epoxide opening step [2]. Fülöp et al. (2005) reported the preparation of hydroxylated 2-aminocyclohexanecarboxylic acid isomers in good yields with enantiomeric excess (ee) >99% using enzymatic resolution . These established synthetic pathways provide a literature-validated provenance for the stereochemical assignment, which is essential for regulatory and reproducibility requirements in pharmaceutical intermediate procurement. In contrast, non-hydroxylated cis-ACHC has a simpler synthetic entry but lacks the functionality and chiral complexity of the target compound [2].

Synthetic route validation
Supporting evidence
Stereoselective; class ee >99% reported
Literature-verified stereochemical assignment reduces misassignment risk
Oxanorbornene and β-lactam routes documented
Stereoselective Synthesis Building Block β-Lactam Oxanorbornene

Validated Application Scenarios for Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate


Chiral Building Block for Hydroxylated β-Peptide Foldamer Synthesis

This compound serves as a stereochemically defined precursor for incorporating hydroxylated β-amino acid residues into foldamer oligomers. The (1R,2R,3S) configuration provides a specific gauche conformational preference about the Cα–Cβ bond, while the 3-hydroxy group introduces an additional hydrogen-bonding site shown to stabilize six-membered-ring C=O···H–N interactions in crystallographic studies of related cis-ACHC peptides [1]. The ethyl ester protecting group allows direct coupling in solution-phase peptide synthesis without premature deprotection. This scenario is supported by the extensive literature on cis-ACHC-containing foldamers and the demonstrated stereoselective synthesis of hydroxylated 2-aminocyclohexanecarboxylic acid stereoisomers .

Synthetic Intermediate for Arginase Inhibitor Probe Development

The compound's structural core (2-amino-3-hydroxycyclohexane carboxylate) is recognized as a privileged scaffold in the patent literature on arginase inhibitors [2]. While direct IC50 data for this exact ethyl ester are not publicly disclosed, the free amino acid/boronic acid derivatives of the cyclohexane-1-carboxylate class have demonstrated nanomolar potency against recombinant human ARG1 and ARG2. The (1R,2R,3S) enantiomer provides the correct absolute configuration for exploring SAR around the 2-amino and 3-hydroxy pharmacophores, making it a logical starting material for medicinal chemistry campaigns targeting the arginase active site.

Chiral Chromatography and Analytical Reference Standard

With a defined InChI Key (CLPRJBMFXOMVPG-GJMOJQLCSA-N), isomeric SMILES, and 95% minimum purity , this compound is suitable as a reference standard for chiral HPLC method development aimed at separating hydroxylated β-amino acid stereoisomers. Its computed refractive index (1.498) and density (1.1±0.1 g/cm³) provide orthogonal identification metrics . The unambiguous single-enantiomer identity eliminates the ambiguity inherent in racemic or rel-labeled preparations, enabling accurate quantification of stereoisomeric purity in reaction monitoring and quality control workflows.

Precursor for Functionalized Peptidomimetic Libraries

The presence of both a free amine (position 2) and a secondary alcohol (position 3) on the cyclohexane scaffold allows divergent functionalization: the amine can be acylated, sulfonylated, or converted to a guanidine, while the alcohol can be oxidized to a ketone, etherified, or esterified without affecting the carboxylate ester . This dual derivatization capability, combined with the conformational constraint imposed by the cyclohexane ring, makes the compound a versatile scaffold for generating focused libraries of peptidomimetic inhibitors or receptor ligands, distinguishable from simpler mono-functionalized cyclohexane building blocks by the ability to independently vary two vectors.

Application
Selection Property
Validation Focus
Foldamer synthesis
Stereochemical identity and hydrogen-bond capacity
Conformational control in solution-phase coupling
Arginase inhibitor probe design
Stereochemical configuration matching patent scaffold
SAR around 2-amino and 3-hydroxy pharmacophores
Chiral HPLC reference standard
Defined InChI Key and purity specification
Enantiomeric resolution method validation
Divergent peptidomimetic library
Dual derivatization sites (amine and alcohol)
Orthogonal functionalization and conformational constraint
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